molecular formula C23H20ClN3O2 B11127722 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11127722
M. Wt: 405.9 g/mol
InChI Key: CYUKZXHUYKWADG-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a methoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: Halogenation at the benzylic position can be achieved using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects. The chlorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
  • 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole

Uniqueness

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenylacetamide moiety, in particular, distinguishes it from other benzimidazole derivatives, potentially enhancing its therapeutic efficacy and selectivity.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O2/c1-29-21-9-5-3-7-19(21)26-23(28)15-27-20-8-4-2-6-18(20)25-22(27)14-16-10-12-17(24)13-11-16/h2-13H,14-15H2,1H3,(H,26,28)

InChI Key

CYUKZXHUYKWADG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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